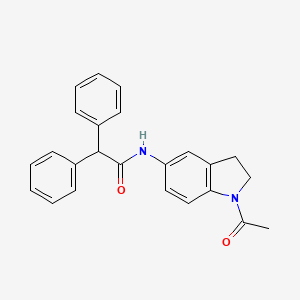![molecular formula C13H14Cl2N2O2 B4187760 N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B4187760.png)
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide, also known as DZNep, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DZNep is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide acts as an inhibitor of EZH2 by blocking the activity of the enzyme. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to changes in gene expression. Inhibition of EZH2 by N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide leads to a decrease in histone methylation and a subsequent decrease in gene expression.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and induce autophagy. N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have a neuroprotective effect in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is its specificity for EZH2, which allows researchers to study the effects of EZH2 inhibition without affecting other histone methyltransferases. However, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is not a highly potent inhibitor of EZH2 and can have off-target effects at higher concentrations. Additionally, N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide. One area of interest is the development of more potent and selective inhibitors of EZH2. Another area of interest is the study of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the effects of N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide on inflammation and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the expression of EZH2, a histone methyltransferase that is overexpressed in a variety of cancers. Inhibition of EZH2 leads to a decrease in cancer cell proliferation and an increase in apoptosis. N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-8(18)16-9-3-5-10(6-4-9)17-11(19)12(2)7-13(12,14)15/h3-6H,7H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMHZFJLADHQJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)
![6-(3-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4187700.png)

![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)
![5-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B4187730.png)
![5-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4187738.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4187745.png)

![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide hydrochloride](/img/structure/B4187767.png)
![ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187768.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B4187775.png)
![2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-dibenzo[b,d]furan-2-ylacrylonitrile](/img/structure/B4187779.png)